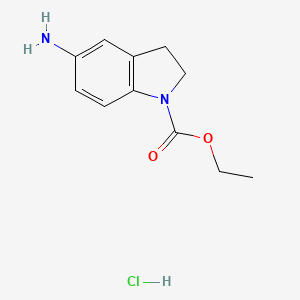
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic fusion of a benzene ring and a pyrrole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the compound 5-aminoindole or its derivatives.
Reaction Steps: The indole core is first formed through a Fischer indole synthesis or a similar method. The indole is then esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the indole ring or other functional groups present in the molecule.
Substitution: Substitution reactions at the indole nitrogen or other positions can lead to a variety of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized indole derivatives, such as indole-3-carboxylic acid derivatives.
Reduction Products: Reduced indole derivatives, such as 5-aminoindole.
Substitution Products: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride is compared with other similar indole derivatives, such as:
Indole-3-carboxylic acid: Similar core structure but different functional groups.
5-aminoindole: Similar amino group position but different ester group.
Ethyl 1H-indole-2-carboxylate: Similar ester group but different amino group position.
These compounds share the indole core but differ in their functional groups and positions, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13;/h3-4,7H,2,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRATGWEVJDMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


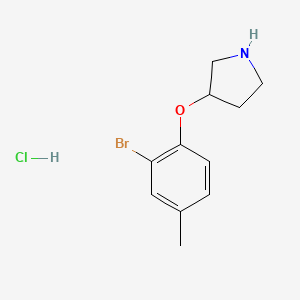
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)
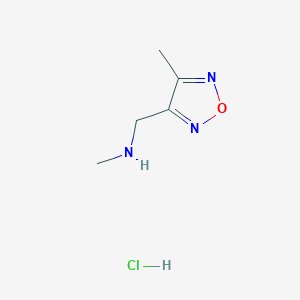
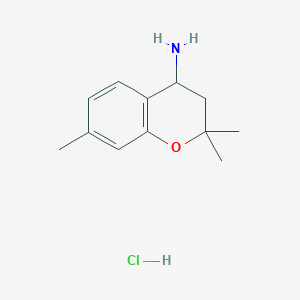
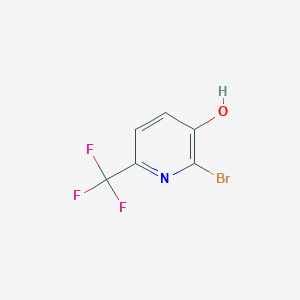
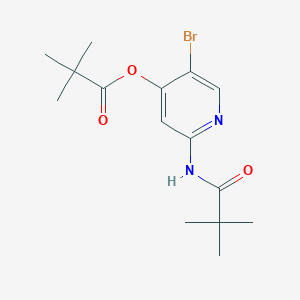
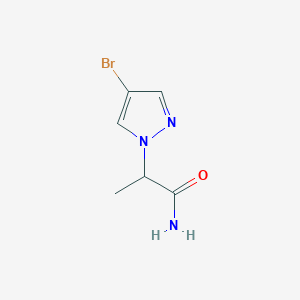
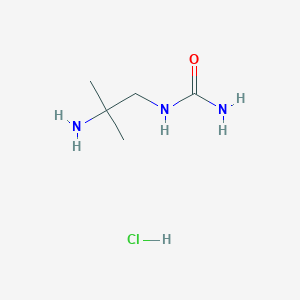
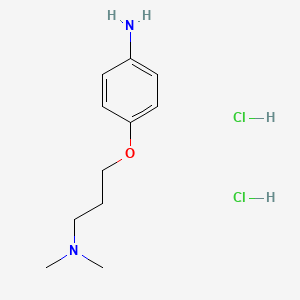
![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)
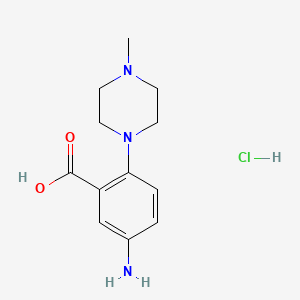

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)

